6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
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Overview
Description
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a compound known for its unique structure combining multiple heterocyclic rings, which bestows it with interesting chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The intricate architecture of this molecule enables versatile interactions at the molecular level, making it a subject of intensive study.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
Its chemical structure suggests that it may have good oral bioavailability and could be metabolized by the liver .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and subsequently its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine typically involves multiple steps, including:
Formation of the cyclobutylpyrimidine ring: : This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions.
Linking of the piperidinyl and imidazo[1,2-b]pyridazine rings: : This step often requires a nucleophilic substitution reaction, facilitated by suitable solvents and catalysts, to form the desired ether linkage.
Industrial Production Methods
Industrial synthesis of this compound might involve streamlined processes such as continuous flow chemistry, which enhances yield and reduces reaction times. Optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a critical role in ensuring high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can occur using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide under acidic conditions or potassium permanganate in an aqueous medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: : Various halides or other electrophiles in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Major products vary depending on the reaction, but they often include modified versions of the parent compound with altered functional groups or additional substituents that enhance its properties for specific applications.
Scientific Research Applications
Chemistry
Catalysis: : Utilized in the development of novel catalytic systems due to its unique electronic properties.
Organic Synthesis: : Employed as a building block in complex organic syntheses.
Biology
Drug Discovery: : Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Biochemical Studies: : Used in the study of enzyme-substrate interactions and molecular binding mechanisms.
Medicine
Anticancer Agents: : Explored for its cytotoxic properties against various cancer cell lines.
Antimicrobial Agents:
Industry
Material Science: : Incorporated into the design of new materials with specific electronic or optical properties.
Polymer Chemistry: : Utilized in the synthesis of novel polymers with unique characteristics.
Comparison with Similar Compounds
Similar Compounds
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
6-(4-(((6-Cyclopentylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
Uniqueness
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine stands out due to the cyclobutyl moiety, which confers distinct steric and electronic effects compared to cyclopropyl or cyclopentyl analogs. These differences impact its reactivity, binding affinity, and overall efficacy in various applications, making it a particularly valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-16(3-1)17-12-20(23-14-22-17)27-13-15-6-9-25(10-7-15)19-5-4-18-21-8-11-26(18)24-19/h4-5,8,11-12,14-16H,1-3,6-7,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQFLREUMWVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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